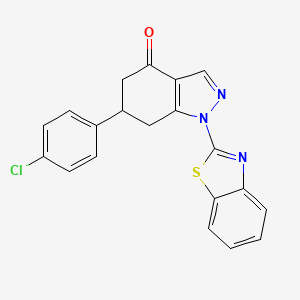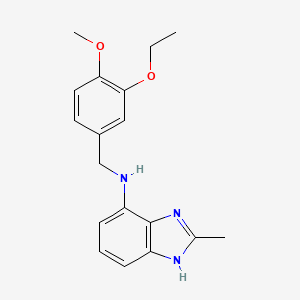![molecular formula C24H32N2O7 B14944081 3,4,5-triethoxy-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide](/img/structure/B14944081.png)
3,4,5-triethoxy-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide is a complex organic compound with a unique structure that includes multiple ethoxy groups and a lactoylamino moiety
Vorbereitungsmethoden
The synthesis of 3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the lactoylamino intermediate: This step involves the reaction of an appropriate amine with lactic acid or its derivatives under controlled conditions to form the lactoylamino group.
Attachment of ethoxy groups: Ethylation reactions are carried out to introduce ethoxy groups at the desired positions on the benzene ring. This can be achieved using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Coupling reactions: The final step involves coupling the lactoylamino intermediate with the ethoxy-substituted benzene derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems to enhance efficiency.
Analyse Chemischer Reaktionen
3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as thiols or amines replace the ethoxy groups to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The lactoylamino group may play a crucial role in binding to these targets, while the ethoxy groups can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide can be compared with other similar compounds, such as:
3,4,5-trimethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and biological activity.
3,4,5-triethoxy-N-[5-methoxy-2-(lactoylamino)phenyl]benzamide: This compound has a methoxy group at a different position, which can influence its chemical properties and interactions with molecular targets.
The uniqueness of 3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide lies in its specific substitution pattern and the presence of both ethoxy and lactoylamino groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H32N2O7 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
3,4,5-triethoxy-N-[5-ethoxy-2-(2-hydroxypropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C24H32N2O7/c1-6-30-17-10-11-18(25-23(28)15(5)27)19(14-17)26-24(29)16-12-20(31-7-2)22(33-9-4)21(13-16)32-8-3/h10-15,27H,6-9H2,1-5H3,(H,25,28)(H,26,29) |
InChI-Schlüssel |
SABASKODCRZFES-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C)O)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4,4-dimethoxy-8'-methyl-3,8'-diazaspiro[bicyclo[3.1.0]hexane-6,3'-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile](/img/structure/B14944000.png)

![2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B14944011.png)


![3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944022.png)
![N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B14944034.png)

![6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14944039.png)
![3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14944046.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14944058.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14944063.png)

![{4-[(E)-2-([1,2,4]triazolo[1,5-d][1,4]benzoxazepin-2-yl)ethenyl]phenoxy}acetic acid](/img/structure/B14944066.png)
